molecular formula C28H22N4O8 B11691635 N,N'-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide

N,N'-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide

Cat. No.: B11691635
M. Wt: 542.5 g/mol
InChI Key: UPEHWMZRJDRKNC-UHFFFAOYSA-N
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Description

N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two 3-methylphenoxy groups and two 5-nitrophenyl groups attached to an ethanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide typically involves the reaction of 3-methylphenol with 5-nitrobenzoyl chloride to form 3-(3-methylphenoxy)-5-nitrobenzoyl chloride. This intermediate is then reacted with ethanediamine under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy groups can participate in binding interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3-methoxyphenyl)terephthalamide
  • N,N’-bis(4-(methylthio)phenyl)terephthalamide
  • N,N’-bis(2-(methoxycarbonyl)phenyl)terephthalamide

Uniqueness

N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide is unique due to its specific combination of 3-methylphenoxy and 5-nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C28H22N4O8

Molecular Weight

542.5 g/mol

IUPAC Name

N,N'-bis[3-(3-methylphenoxy)-5-nitrophenyl]oxamide

InChI

InChI=1S/C28H22N4O8/c1-17-5-3-7-23(9-17)39-25-13-19(11-21(15-25)31(35)36)29-27(33)28(34)30-20-12-22(32(37)38)16-26(14-20)40-24-8-4-6-18(2)10-24/h3-16H,1-2H3,(H,29,33)(H,30,34)

InChI Key

UPEHWMZRJDRKNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C(=O)NC3=CC(=CC(=C3)OC4=CC=CC(=C4)C)[N+](=O)[O-]

Origin of Product

United States

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